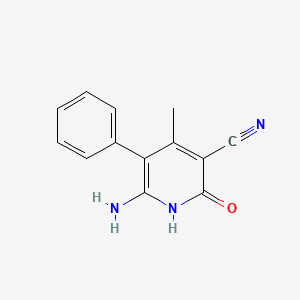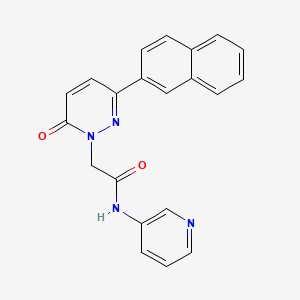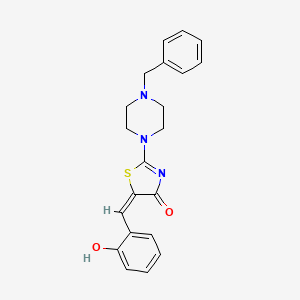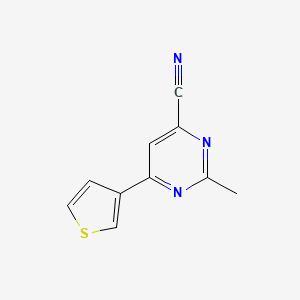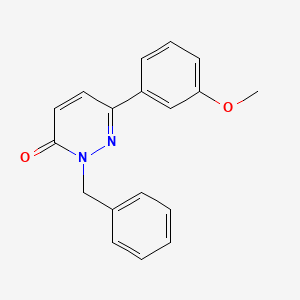
2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of benzyl and methoxyphenyl groups in the structure suggests potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Reacting hydrazine with 1,3-diketones under acidic or basic conditions.
Condensation reactions: Using aldehydes or ketones with hydrazine derivatives to form the pyridazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification techniques: Employing crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the pyridazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its structural features.
Industry: Applications in material science and chemical manufacturing.
作用機序
The mechanism of action of 2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include:
Enzyme inhibition: Binding to active sites of enzymes and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
類似化合物との比較
Similar Compounds
2-benzyl-6-phenylpyridazin-3(2H)-one: Lacks the methoxy group, which may affect its biological activity.
2-benzyl-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure but with a different position of the methoxy group.
Uniqueness
The presence of the methoxy group at the 3-position on the phenyl ring in 2-benzyl-6-(3-methoxyphenyl)pyridazin-3(2H)-one may confer unique properties, such as altered electronic distribution and steric effects, which can influence its reactivity and biological activity.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-benzyl-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H16N2O2/c1-22-16-9-5-8-15(12-16)17-10-11-18(21)20(19-17)13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
InChIキー |
QGIJVSPUJRDAAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


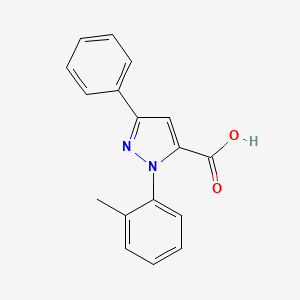
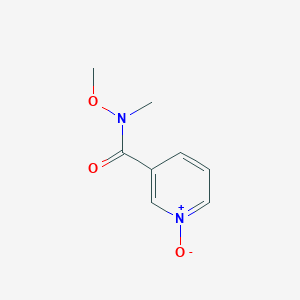

![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
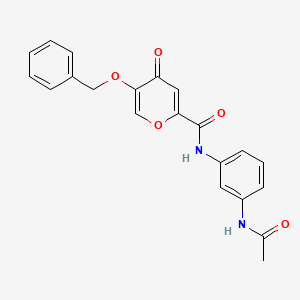
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)

